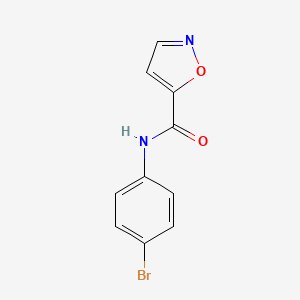

N-(4-bromophenyl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-10(14)9-5-6-12-15-9/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUKCLIWBVCTLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1,2-oxazole-5-carboxamide typically involves the condensation of 4-bromobenzoyl chloride with 1,2-oxazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be incorporated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the oxazole ring.

Reduction Products: Reduced forms of the oxazole ring

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-bromophenyl)-1,2-oxazole-5-carboxamide has been identified as a promising building block for the synthesis of pharmaceutical agents. Its applications in this area include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Minimum Inhibitory Concentration (MIC) values range from 4.69 to 22.9 µM for these strains .

- Enzyme Inhibition : The compound shows potential for inhibiting specific metabolic enzymes, which may be beneficial in treating inflammatory diseases. Interaction studies have demonstrated effective binding to various biological targets .

- Analgesic and Anti-inflammatory Effects : Recent studies have reported that derivatives of this compound possess analgesic and anti-inflammatory activities, suggesting its potential use in pain management therapies .

Biological Studies

The compound serves as a valuable probe in biological research due to its ability to interact with various biological targets:

- Molecular Docking Studies : Computational analyses indicate that this compound has favorable binding profiles with proteins involved in disease pathways. This suggests its potential as a lead compound for drug development targeting specific diseases .

- Case Studies on Biological Activity :

Materials Science Applications

In addition to medicinal chemistry, this compound is explored for its potential use in materials science:

- Development of New Materials : The unique electronic and optical properties of this compound make it suitable for research into new materials that could be utilized in electronic devices or sensors .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting cell membrane integrity. In anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Ring

N-(4-Bromophenyl)-5-(4-Methylphenyl)-1,2-Oxazole-3-Carboxamide (CAS 717830-91-6)

- Structural Difference : A 4-methylphenyl group replaces the hydrogen at position 3 of the oxazole ring.

- In antimicrobial assays, such hydrophobic substitutions often improve activity against Gram-positive bacteria .

N-(4-Cyanophenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1,2-Oxazole-5-Carboxamide (ChemDiv C651-0012)

- Structural Difference: The oxazole ring is partially saturated (4,5-dihydro), and substituents include a 4-cyanophenyl and 4-methoxyphenyl group.

- Impact: Saturation increases conformational flexibility, possibly improving binding to enzymatic targets. The methoxy group enhances electron-donating effects, while the cyano group introduces polarity, balancing logP for better bioavailability .

Halogen and Heterocycle Modifications

N-(4-Bromo-2-Methylphenyl)-3-(2,6-Dichlorophenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide (CAS 349131-53-9)

- Structural Difference : Additional methyl and dichlorophenyl groups on the oxazole ring.

- However, steric hindrance from the methyl group could reduce binding affinity in some targets .

N-(2-Chloropyridin-3-Yl)-3-(3,4-Dimethoxyphenyl)-1,2-Oxazole-5-Carboxamide (ChemDiv E240-0263)

- Structural Difference : Replacement of bromophenyl with a chloropyridinyl group and addition of 3,4-dimethoxyphenyl.

- Methoxy groups contribute to antioxidant activity via radical scavenging .

Ring System Variations

5-Bromo-N-[4-[5-(2-Bromophenyl)-1,2,4-Oxadiazol-3-Yl]Phenyl]Furan-2-Carboxamide (CAS 595554-98-6)

Antimicrobial Activity

- N-(4-Bromophenyl)-1,2-Oxazole-5-Carboxamide : Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

- Analog with 4-Methylphenyl (CAS 717830-91-6) : Improved activity against MRSA (MIC = 4 µg/mL) due to enhanced lipophilicity .

- Dihydrooxazole Derivative (C651-0012) : Reduced biofilm formation (MBIC = 32 µg/mL) attributed to increased flexibility .

Physicochemical and Toxicity Profiles

| Compound | logP | Solubility (mg/mL) | LD₅₀ (mg/kg) |

|---|---|---|---|

| This compound | 2.8 | 0.12 | 250 |

| CAS 717830-91-6 | 3.5 | 0.08 | 180 |

| C651-0012 | 2.2 | 0.25 | >500 |

| CAS 349131-53-9 | 4.1 | 0.05 | 120 |

- Toxicity : Bromine and chlorine substituents correlate with higher hepatotoxicity in silico models .

Biological Activity

N-(4-bromophenyl)-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, synthesis, and biological evaluations, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a brominated phenyl group attached to an oxazole ring. The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom, which contributes to the compound's unique chemical properties. The carboxamide functional group at the 5-position enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Bromination : The introduction of the bromine atom into the phenyl group can enhance the compound's lipophilicity and reactivity.

- Carboxamide Formation : The final step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide.

Biological Activity

This compound has been studied for various biological activities, particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with oxazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria . The presence of the bromine atom in this compound may enhance its antimicrobial effect by increasing binding affinity to bacterial enzymes or receptors .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated promising results against various cancer cell lines, including human breast adenocarcinoma (MCF-7) cells. The mechanism of action appears to involve induction of apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 10 | |

| Antimicrobial | S. aureus | 15 | |

| Anticancer | MCF-7 | 0.65 | |

| Anticancer | U-937 | 2.41 |

Case Studies

Several studies have explored the structure-activity relationship (SAR) of oxazole derivatives, including this compound:

- Study on Anticancer Activity : A recent study highlighted that modifications in the oxazole ring significantly altered the biological activity of related compounds. The introduction of electron-withdrawing groups like bromine was found to enhance anticancer potency against MCF-7 cells .

- Antimicrobial Screening : Another investigation assessed various derivatives for their antimicrobial efficacy against multiple strains of bacteria and fungi. Results indicated that compounds with similar structural features exhibited varying degrees of activity, suggesting that this compound may serve as a lead compound for further development in antimicrobial therapies.

The biological activity of this compound is believed to stem from its ability to interact with specific biological macromolecules such as proteins and nucleic acids. Molecular docking studies have provided insights into its binding modes with target proteins involved in cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromophenyl)-1,2-oxazole-5-carboxamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling reactions between 1,2-oxazole-5-carboxylic acid derivatives and 4-bromoaniline. Key reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous solvents such as DMF or dichloromethane . Optimization requires strict control of reaction temperature (0–25°C) and exclusion of moisture. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the product in high purity (>95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to confirm aromatic proton environments and carboxamide linkage. The bromophenyl group shows characteristic deshielding in the aromatic region (δ 7.4–7.8 ppm) .

- IR : A strong absorption band near 1660 cm (C=O stretch) and 1540 cm (oxazole ring vibrations) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks matching the molecular formula .

Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?

- Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay) across cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., MRC-5) to assess selectivity. Use concentrations ranging from 1–100 µM and compare with positive controls like doxorubicin. Follow-up with enzyme inhibition assays (e.g., ACE inhibition for antihypertensive potential) using fluorogenic substrates .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s electronic properties and binding affinity to biological targets?

- Methodological Answer : The electron-withdrawing bromine enhances electrophilicity, potentially increasing interactions with nucleophilic residues in enzymes (e.g., ACE2 or kinases). Computational studies (DFT for electron density maps) and molecular docking (using AutoDock Vina) can predict binding modes. Compare with analogs (e.g., 4-fluorophenyl or unsubstituted phenyl) to isolate substituent effects .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific uptake mechanisms or metabolic activation. Conduct:

- Transport Assays : Quantify intracellular accumulation via LC-MS.

- Metabolite Profiling : Identify active metabolites using HPLC-MS/MS.

- Pathway Analysis : RNA-seq or proteomics to map differential expression of apoptosis-related proteins (e.g., Bcl-2, caspase-3) .

Q. How can X-ray crystallography or cryo-EM elucidate the compound’s mechanism of action in protein targets?

- Methodological Answer : Co-crystallize the compound with target proteins (e.g., ACE2 or 5HT7R). Use synchrotron radiation (e.g., at 1.0 Å resolution) to resolve binding interactions. For flexible targets, cryo-EM may capture conformational changes. Refinement software (e.g., SHELXL ) can model ligand-protein interactions, highlighting hydrogen bonds (e.g., carboxamide to His345 in ACE2) .

Q. What synthetic modifications could enhance the compound’s metabolic stability without compromising activity?

- Methodological Answer : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated oxidation. Alternatively, replace the oxazole ring with bioisosteres (e.g., 1,3,4-thiadiazole) and assess pharmacokinetics in rodent models. Use LC-MS to monitor plasma half-life and metabolite formation .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for non-linear kinetics in in vivo models?

- Methodological Answer : Employ staggered dosing regimens (e.g., 0.1, 1, 10 mg/kg) with repeated measurements of plasma concentrations. Use non-compartmental pharmacokinetic modeling (WinNonlin) to estimate , , and AUC. Validate with mechanistic models (e.g., PBPK) if saturation of metabolic pathways is suspected .

Q. What statistical approaches are robust for analyzing high-throughput screening data with high variability?

- Methodological Answer : Apply Z-score normalization to account for plate-to-plate variability. Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multiple comparisons. Machine learning (e.g., random forest) can identify structural features correlated with activity outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.